Cas no 932-96-7 (4-Chloro-N-methylaniline)

4-Chloro-N-methylaniline structure
4-Chloro-N-methylaniline structure
Product Name:4-Chloro-N-methylaniline
CAS-Nr.:932-96-7
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631
Update Time:2025-05-21

4-Chloro-N-methylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Chloro-N-methylaniline
    • 4-Chloro-N-toluidine
    • 4-CHLOR-N-METHYLANILIN
    • 4-chloro-N-methyl-aniline
    • Aniline,p-chloro-N-methyl
    • Aniline,p-chloro-N-methyl-(7CI,8CI)
    • Benzenamine,4-chloro-N-methyl
    • BENZENAMINE,4-CHLORO-N-METHYL-
    • EINECS 213-262-8
    • N-(P-CHLOROBENZYL)METHYLAMINE
    • N-methyl N-4-chlorophenylamine
    • N-methyl-4-chloroaniline
    • N-methyl-4-Cl-aniline
    • N-methyl-p-chloroaniline
    • p-chloro-N-methylaniline
    • Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
    • 4-Chloro-N-methylbenzenamine
    • N-(4-Chlorophenyl)-N-methylamine
    • N-(4-Chlorophenyl)methylamine
    • p-(Methylamino)chlorobenzene
    • Benzenamine, 4-chloro-N-methyl-
    • Aniline, p-chloro-N-methyl-
    • 2IXY9JA2P8
    • XCEYKKJMLOFDSS-UHFFFAOYSA-N
    • Aniline, p-chloro-N-methyl- (7CI,8CI)
    • chloro-n-methylaniline
    • PubChem23344
    • N-methyl-4-chloro aniline
    • 4-chloro-N-meth
    • 4-Chloro-N-methylbenzenamine (ACI)
    • Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
    • aniline, 4-chloro-N-methyl-
    • 4-chloro-N-methyl aniline
    • DB-057391
    • 4-12-00-01168 (Beilstein Handbook Reference)
    • CCRIS 2889
    • J-640269
    • AKOS000254181
    • BRN 2205846
    • C1620
    • DTXCID00161822
    • Aniline, p-chloro-N-methyl-(7CI,8CI)
    • J-800261
    • BIDD:GT0836
    • 932-96-7
    • DS-6021
    • EN300-66346
    • Q27254800
    • SCHEMBL4758786
    • 4-Chloro-N-methylaniline, 97%
    • DTXSID80239331
    • SCHEMBL228690
    • UNII-2IXY9JA2P8
    • DCA_142.0419_14.6
    • (4-chloro-phenyl)-methyl-amine
    • (4-chloro-phenyl)-methyl amine
    • MFCD00000614
    • CS-W018297
    • NS00000650
    • MDL: MFCD00000614
    • Inchi: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
    • InChI-Schlüssel: XCEYKKJMLOFDSS-UHFFFAOYSA-N
    • Lächelt: ClC1C=CC(NC)=CC=1
    • BRN: 2205846

Berechnete Eigenschaften

  • Genaue Masse: 141.03500
  • Monoisotopenmasse: 141.034527
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 77
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 12

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.169 g/mL at 25 °C(lit.)
  • Siedepunkt: 142°C/40mmHg(lit.)
  • Flammpunkt: Fahrenheit: 125.6° f
    Celsius: 52° c
  • Brechungsindex: n20/D 1.584(lit.)
  • PSA: 12.03000
  • LogP: 2.45470
  • Löslichkeit: Nicht bestimmt
  • Sensibilität: Luftempfindlich
  • FEMA: 3184

4-Chloro-N-methylaniline Sicherheitsinformationen

4-Chloro-N-methylaniline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
009650-1g
4-Chloro-N-methylaniline
932-96-7 97%
1g
£10.00 2022-02-28
Fluorochem
009650-5g
4-Chloro-N-methylaniline
932-96-7 97%
5g
£20.00 2022-02-28
Fluorochem
009650-25g
4-Chloro-N-methylaniline
932-96-7 97%
25g
£79.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139458-100g
4-Chloro-N-methylaniline
932-96-7 ≥96%
100g
¥1927.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139458-25g
4-Chloro-N-methylaniline
932-96-7 ≥96%
25g
¥568.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139458-5g
4-Chloro-N-methylaniline
932-96-7 ≥96%
5g
¥142.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139458-1g
4-Chloro-N-methylaniline
932-96-7 ≥96%
1g
¥48.90 2023-09-03
Chemenu
CM118284-25g
4-Chloro-N-methylaniline
932-96-7 95%
25g
$122 2021-06-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032679-1g
4-Chloro-N-methylaniline
932-96-7 96%
1g
¥59 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032679-25g
4-Chloro-N-methylaniline
932-96-7 96%
25g
¥683 2024-05-20

4-Chloro-N-methylaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ;  6 h, 115 °C
Referenz
Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol
Li, Kangkang; Li, Jin-Feng; Yin, Bing; Zeng, Fanlong, ChemCatChem, 2022, 14(11),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ;  12 h, 110 °C
Referenz
Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent
Paul, Bhaskar; Shee, Sujan; Chakrabarti, Kaushik; Kundu, Sabuj, ChemSusChem, 2017, 10(11), 2370-2374

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  rt
Referenz
La-Catalyzed Decarbonylation of Formamides and Its Applications
Li, Shaocheng; Rajeshkumar, Thayalan; Liu, Jincheng; Maron, Laurent ; Zhou, Xigeng, Organic Letters, 2023, 25(1), 163-168

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ;  rt → 130 °C; 12 h, 130 °C
Referenz
Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts
Chen, Jiangbo; Wu, Jiajie; Tu, Tao, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  12 h, 25 °C
Referenz
Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water
Wang, Deping; Kuang, Daizhi; Zhang, Fuxing; Yang, Chunlin; Zhu, Xiaoming, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  rt → reflux; reflux
Referenz
Highly efficient N-monomethylation of primary aryl amines
Peng, Yiyuan; Liu, Hanliang; Tang, Min; Cai, Lisheng; Pike, Victor, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ;  20 min
Referenz
Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3
Ge, Yiyu; Hu, Longqin, Tetrahedron Letters, 2007, 48(26), 4585-4588

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates
Sun, Nan; Wang, Shuai; Mo, Weimin; Hu, Baoxiang; Shen, Zhenlu; et al, Tetrahedron, 2010, 66(35), 7142-7148

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
Referenz
Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst
Tapase, Arvind B.; Shinde, Narayan; Shinde, Devanand, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) ,  2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ;  12 h, 125 °C
Referenz
Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate
Liu, Peng ; Yang, Jiazhi; Ai, Yao; Hao, Shushu; Chen, Xiaozhong; et al, Journal of Catalysis, 2021, 396, 281-290

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ;  17 h, 120 °C
Referenz
Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium
Toyooka, Genki; Tuji, Akiko; Fujita, Ken-ichi, Synthesis, 2018, 50(23), 4617-4626

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Potassium tert-butoxide ,  Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ;  30 h, 170 °C
Referenz
Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst
Fu, Aixiao; Liu, Qiang; Jiang, Mingxiang; Xu, Guoqiang, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ;  12 h, 120 °C; 120 °C → rt
Referenz
N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand
Liang, Ran; Li, Shun; Wang, Rongzhou; Lu, Lei; Li, Feng, Organic Letters, 2017, 19(21), 5790-5793

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ;  24 h, 130 °C
Referenz
Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions
Donthireddy, S. N. R.; Mathoor Illam, Praseetha; Rit, Arnab, Inorganic Chemistry, 2020, 59(3), 1835-1847

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ;  2 h, reflux
Referenz
A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines
Das, Asish R.; Medda, Arunima; Singha, Raghunath; Guchhait, Nikhil, Journal of the Indian Chemical Society, 2009, 86(8), 841-848

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ;  12 h, 130 °C
Referenz
N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst
Meng, Chong; Liu, Peng; Nguyen, Thanh Tung; Han, Xingyou; Li, Feng, Journal of Organic Chemistry, 2020, 85(9), 5815-5824

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referenz
Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates
Youn, So Won; Kim, Yi Hyun, Organic Letters, 2016, 18(23), 6140-6143

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ;  12 min, 250 °C
Referenz
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow
Seo, Hyowon; Bedard, Anne-Catherine; Chen, Willie P.; Hicklin, Robert W.; Alabugin, Alexander; et al, Tetrahedron, 2018, 74(25), 3124-3128

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide ,  Iridium ;  24 h, 150 °C
Referenz
Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source
Oikawa, Kei; Itoh, Satoshi; Yano, Hiroki; Kawasaki, Hideya; Obora, Yasushi, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ;  24 h, 25 atm, 50 °C
Referenz
Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain
Kawano, Teruhiro; Watari, Ryo; Kayaki, Yoshihito ; Ikariya, Takao, Synthesis, 2019, 51(12), 2542-2547

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 3 h, 120 °C
Referenz
Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Abdrakhmanov, A. N.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ;  12 h, 130 °C
Referenz
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhou, Quan; Lin, Yue-Jian; et al, Dalton Transactions, 2019, 48(15), 5072-5082

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ;  5 min, 1 MPa; 48 h, 130 °C
Referenz
Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds
Iwasaki, Takanori ; Tsuge, Kazuki; Naito, Naoki ; Nozaki, Kyoko, Nature Communications, 2023, 14(1),

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ;  16 h, 30 bar, 100 °C
Referenz
Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex
Papa, Veronica; Cabrero-Antonino, Jose R.; Alberico, Elisabetta; Spanneberg, Anke; Junge, Kathrin; et al, Chemical Science, 2017, 8(5), 3576-3585

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ;  12 h, 130 °C
Referenz
Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhan, Bing; Li, Zhi-Ming; et al, Organometallics, 2020, 39(19), 3514-3523

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  24 h, 100 °C
Referenz
Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol
Dang, Tuan Thanh; Ramalingam, Balamurugan; Seayad, Abdul Majeed, ACS Catalysis, 2015, 5(7), 4082-4088

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ;  rt; 5 h, 423 K
Referenz
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand
Gonzalez-Lainez, Miguel; Jimenez, M. Victoria; Azpiroz, Ramon ; Passarelli, Vincenzo ; Modrego, F. Javier ; et al, Organometallics, 2022, 41(11), 1364-1380

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  12 h, 150 °C
Referenz
General and efficient method for direct N-monomethylation of aromatic primary amines with methanol
Li, Feng; Xie, Jianjiang; Shan, Haixia; Sun, Chunlou; Chen, Lin, RSC Advances, 2012, 2(23), 8645-8652

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Sodium hydride Solvents: Dimethylformamide
Referenz
The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement
Coutts, Ian G. C.; Southcott, Mark R., Journal of the Chemical Society, 1990, (3), 767-71

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper ,  Aluminum copper (AlCu) Solvents: Methanol ;  60 min, 13 bar, 373 K
Referenz
One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst
Rong, Zeming; Zhang, Wenjun; Zhang, Peng; Sun, Zhuohua; Lv, Jinkun; et al, Catalysis Communications, 2013, 41, 115-118

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ;  24 h, 130 °C
Referenz
Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol
Sarki, Naina; Goyal, Vishakha; Tyagi, Nitin Kumar; Puttaswamy; Narani, Anand; et al, ChemCatChem, 2021, 13(7), 1722-1729

Herstellungsverfahren 32

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ;  12 h, 100 °C
Referenz
Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols
Feng, Xinshu; Huang, Ming, Polyhedron, 2021, 205,

Herstellungsverfahren 33

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
CO2-tuned highly selective reduction of formamides to the corresponding methylamines
Guo, Zhiqiang; Pang, Tengfei; Yan, Leilei; Wei, Xuehong; Chao, Jianbin; et al, Green Chemistry, 2021, 23(19), 7534-7538

Herstellungsverfahren 34

Reaktionsbedingungen
1.1 Solvents: Methanol ;  3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ;  18 h, 140 °C
Referenz
Synthesis of N-methylated amines from acyl azides using methanol
Chakrabarti, Kaushik; Dutta, Kuheli; Kundu, Sabuj, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896

Herstellungsverfahren 35

Reaktionsbedingungen
1.1 Reagents: Trimethylamineborane ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units
Meng, Jing; Xia, Hui-Min; Xu, Ai-Qing; Wang, Yi-Feng; Wang, Zhijuan; et al, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926

Herstellungsverfahren 36

Reaktionsbedingungen
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referenz
Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst
Jiang, Jie; Ding, Yuqiang, Surfaces and Interfaces, 2023, 37,

Herstellungsverfahren 37

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ;  15 h, 125 °C
Referenz
N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]
Liu, Peng; Tung, Nguyen Thanh; Xu, Xiangchao; Yang, Jiazhi; Li, Feng, Journal of Organic Chemistry, 2021, 86(3), 2621-2631

Herstellungsverfahren 38

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
Referenz
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; Ren, Zhi-Hui; Wang, Yao-Yu; Guan, Zheng-Hui, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Herstellungsverfahren 39

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper Solvents: Water ;  12 h, rt → 100 °C
Referenz
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides
Jiao, Jiao; Zhang, Xi-Ru; Chang, Ning-Hui; Wang, Jie; Wei, Jun-Fa; et al, Journal of Organic Chemistry, 2011, 76(4), 1180-1183

Herstellungsverfahren 40

Reaktionsbedingungen
1.1 Reagents: Ethylene carbonate Solvents: Methanol ;  28 h, 180 °C; 180 °C → rt
Referenz
Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites
Selva, Maurizio; Perosa, Alvise; Fabris, Massimo, Green Chemistry, 2008, 10(10), 1068-1077

4-Chloro-N-methylaniline Raw materials

4-Chloro-N-methylaniline Preparation Products

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